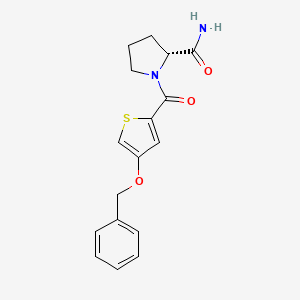![molecular formula C17H22N2O B7358907 2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol](/img/structure/B7358907.png)
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol, also known as A-366, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. A-366 is a potent and selective inhibitor of lysine-specific demethylase 1A (LSD1), an enzyme that plays a crucial role in gene expression regulation.
作用机制
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol selectively inhibits LSD1, an enzyme that removes methyl groups from histone proteins, which are essential for regulating gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups from histones, leading to the suppression of gene expression. The compound's ability to selectively target LSD1 is due to its unique chemical structure, which allows it to bind to the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been shown to induce differentiation and apoptosis in cancer cells by suppressing the expression of oncogenes and activating tumor suppressor genes. The compound has also been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease by modulating the expression of genes involved in inflammation and synaptic plasticity. This compound's antiviral activity is thought to be due to its ability to inhibit viral replication by modulating the expression of host genes involved in viral entry and replication.
实验室实验的优点和局限性
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol's selectivity for LSD1 makes it a valuable tool for studying the role of this enzyme in various diseases. The compound's potency and specificity also make it a promising lead compound for the development of new drugs targeting LSD1. However, this compound's limited solubility in water and its potential toxicity at high doses are significant limitations for lab experiments.
未来方向
Future research on 2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol should focus on improving its pharmacokinetic properties, including solubility and bioavailability, to enhance its therapeutic potential. Additionally, the compound's activity against other LSD1 isoforms and its potential interactions with other enzymes and proteins should be investigated. This compound's antiviral activity also warrants further investigation, particularly in the context of emerging viral infections. Finally, this compound's potential as a tool for epigenetic editing and gene therapy should be explored.
合成方法
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol is synthesized through a multi-step process that involves the reaction of 3-bromoaniline with 3-(2-aminopropyl)phenylboronic acid in the presence of a palladium catalyst to form an intermediate compound. The intermediate is then subjected to a reductive amination reaction with glyoxal to produce this compound.
科学研究应用
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and viral infections. The compound's ability to inhibit LSD1 has been shown to induce differentiation and apoptosis in cancer cells, making it a potential anticancer agent. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. The compound has also demonstrated antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).
属性
IUPAC Name |
2-[4-amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12(18)9-13-3-2-4-15(10-13)17-11-16(19)6-5-14(17)7-8-20/h2-6,10-12,20H,7-9,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJYPUOIALGOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)N)CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B7358831.png)
![N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide](/img/structure/B7358838.png)
![3-methoxy-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7358842.png)
![3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B7358847.png)

![N-[(3R)-1-(3,5-difluoropyridine-2-carbonyl)piperidin-3-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B7358855.png)
![(2S,4R)-4-hydroxy-1-[3-[(4-nitrobenzoyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7358869.png)

![N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358881.png)
![[(2S,3S)-1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(trifluoromethyl)piperidin-3-yl]methanamine](/img/structure/B7358888.png)
![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol](/img/structure/B7358898.png)
![2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol](/img/structure/B7358904.png)
![(4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358914.png)